The compound 12-[4-(dimethylamino)phenyl]-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetraphen-1-one is a complex organic molecule belonging to a class of compounds that exhibit significant pharmaceutical potential. Its structure incorporates multiple aromatic rings and a dimethylamino group, which are often associated with biological activity. This compound may be utilized in various scientific applications, particularly in medicinal chemistry and material science.
This compound can be sourced from specialized chemical suppliers and databases such as ChemicalBook and PubChem. The molecular formula is noted as , with a molecular weight of approximately 374.52 g/mol. It is important to ensure that the sources comply with safety and regulatory standards when procuring such compounds for research purposes.
The compound can be classified as an organic compound, specifically a tetraphenone derivative due to its structural features that include multiple phenyl groups and a ketone functional group. Its classification also suggests potential applications in dye synthesis and as a pharmaceutical intermediate.
The synthesis of 12-[4-(dimethylamino)phenyl]-3,3-dimethyl-1,2,3,4,5,12-hexahydro-5-azatetraphen-1-one typically involves multi-step organic reactions. Common methods may include:
Technical details regarding specific reagents and conditions (such as temperature and solvent choice) are crucial for optimizing yields and purity.
The molecular structure of this compound features:
The compound's structural representation can be depicted using SMILES notation: CN(C)c1ccc(cc1)C(=O)c2c(c(c(c2)C(=O)N(C)C)c3ccc(cc3)N(C)C)
which illustrates its complex arrangement of atoms.
The compound may undergo various chemical reactions typical for organic compounds with similar structures:
Technical details regarding specific reaction conditions (e.g., catalysts used, reaction times) are essential for understanding its reactivity.
The mechanism of action for this compound is largely dependent on its biological target, which may involve interactions with specific receptors or enzymes in biological systems. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems or other molecular pathways in pharmacology.
Research into similar compounds indicates that modifications on the phenyl rings can significantly influence binding affinity and efficacy at target sites.
Some key physical properties include:
Chemical properties include:
Relevant data can often be found in material safety data sheets provided by suppliers.
The compound has potential applications in:
Research into its efficacy and safety profiles is necessary to explore these applications further.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1